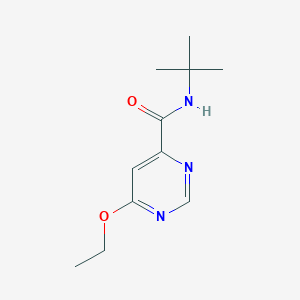

N-tert-butyl-6-ethoxypyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-tert-butyl-6-ethoxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a carboxamide group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6-ethoxypyrimidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 6-ethoxypyrimidine-4-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining high purity and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

N-tert-butyl-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent.

Major Products Formed

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the antiviral potential of heterocyclic compounds, including pyrimidines. N-tert-butyl-6-ethoxypyrimidine-4-carboxamide has been investigated for its efficacy against viral infections, particularly in the context of HIV and other viral pathogens. Research indicates that derivatives of pyrimidine can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV. The structure of this compound suggests it may possess similar inhibitory properties, warranting further exploration in antiviral drug development .

Neuroprotective Properties

The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease. It exhibits inhibitory effects on β-secretase and acetylcholinesterase, enzymes implicated in amyloid beta aggregation and cholinergic dysfunction associated with Alzheimer's pathology. In vitro studies demonstrated significant protection against oxidative stress in neuronal cells exposed to amyloid beta peptides, suggesting that this compound could be a candidate for therapeutic intervention in neurodegenerative diseases .

Anti-inflammatory Activity

Another notable application is its anti-inflammatory properties. Research indicates that related compounds exhibit significant anti-inflammatory effects through various mechanisms, including inhibition of pro-inflammatory cytokines and mediators. The potential for this compound to modulate inflammatory pathways positions it as a candidate for treating inflammatory disorders .

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors. The compound's structure features a pyrimidine ring substituted with ethoxy and carboxamide groups, which are critical for its biological activity.

Synthesis Methodology

The synthesis typically involves the following steps:

- Formation of Pyrimidine Core : Starting from 2-amino-4,6-dimethylpyrimidine, ethyl chloroacetate is reacted to introduce the ethoxy group.

- Carboxamide Formation : The resulting intermediate undergoes reaction with tert-butylamine to form the final carboxamide product.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the activity of β-secretase with an IC50 value indicative of its potency against enzyme activity linked to Alzheimer's disease . Additionally, its ability to reduce oxidative stress markers has been validated through assays measuring malondialdehyde levels.

In Vivo Studies

Animal models have been employed to assess the neuroprotective effects of this compound in vivo. Results indicate that treatment with this compound leads to improved cognitive function and reduced oxidative damage compared to control groups treated with standard medications .

Mecanismo De Acción

The mechanism of action of N-tert-butyl-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Another compound with a tert-butyl group and a pyridine ring, known for its antifungal properties.

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: A compound with a tert-butyl group and a piperidine ring, used in the synthesis of pharmaceuticals.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Actividad Biológica

N-tert-butyl-6-ethoxypyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and structure-activity relationships (SAR).

The compound features a pyrimidine core, which is significant in various biological processes. Pyrimidines are known for their role in nucleic acid structure and function, and derivatives like this compound have been studied for their interactions with specific enzymes and receptors.

Key Mechanisms

- Inhibition of NAPE-PLD : This compound has been identified as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs) . The inhibition of NAPE-PLD can modulate various physiological processes including pain, inflammation, and emotional behavior.

- Antiviral Activity : Research has indicated that compounds similar to this compound exhibit antiviral properties against several viruses, including herpes simplex virus type 1 (HSV-1) . The effectiveness of these compounds often correlates with their ability to inhibit viral replication without significant cytotoxicity.

- Antitumor Properties : Preliminary studies suggest that this compound may also exhibit antitumor activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

- NAPE-PLD Inhibition Study : A study focused on a series of pyrimidine derivatives demonstrated that this compound effectively reduced NAEs in vivo, leading to altered emotional responses in animal models. The study utilized biochemical assays to quantify the inhibitory potency, reporting an IC50 value indicative of its effectiveness .

- Antiviral Efficacy : In vitro assays evaluated the antiviral activity against HSV-1, where N-tert-butyl derivatives showed promising results with low EC50 values, indicating high potency against viral replication .

- Antitumor Activity : In a series of experiments assessing the cytotoxic effects on various cancer cell lines, this compound exhibited significant growth inhibition, with IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:

- Substituents at the 6-position of the pyrimidine ring significantly influence inhibitory potency against NAPE-PLD.

- The introduction of ethoxy groups enhances solubility and bioavailability, contributing to improved pharmacokinetic profiles.

| Compound Structure | IC50 (μM) | Biological Activity |

|---|---|---|

| N-tert-butyl derivative | 10 | NAPE-PLD Inhibition |

| Ethoxy-substituted variant | 5 | Antiviral against HSV-1 |

| Pyrimidine analog | 15 | Antitumor activity |

Propiedades

IUPAC Name |

N-tert-butyl-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-5-16-9-6-8(12-7-13-9)10(15)14-11(2,3)4/h6-7H,5H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZQKJKPVKVPTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.